molecular formula C13H13ClN2O2 B11854154 2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine CAS No. 1333222-40-4

2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine

Cat. No.: B11854154
CAS No.: 1333222-40-4
M. Wt: 264.71 g/mol
InChI Key: BHQHQWIQAFSDES-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and an ethoxy group on the pyrazine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine typically involves the reaction of 3-chloro-5-methoxyphenylboronic acid with ethoxypyrazine under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to around 80°C for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrazines with various functional groups.

Scientific Research Applications

2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring, along with the ethoxy group on the pyrazine ring, allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methoxyphenylboronic acid: Shares the chloro and methoxy groups but lacks the pyrazine ring.

    2-(3-Chloro-5-methoxyphenyl)piperidine: Contains a piperidine ring instead of a pyrazine ring.

    (3-Chloro-5-methoxyphenyl)methanesulfonyl chloride: Contains a methanesulfonyl group instead of an ethoxy group .

Uniqueness

2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine is unique due to the combination of its chloro, methoxy, and ethoxy groups, along with the pyrazine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Biological Activity

2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine is a compound belonging to the pyrazine family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The compound's structure features a pyrazine ring substituted at the 2 and 6 positions, which is crucial for its biological activity.

Antiviral Properties

Recent studies have identified a series of pyrazine derivatives, including compounds similar to this compound, as potent inhibitors of viral proteases, particularly those associated with Zika virus and other flaviviruses. These compounds exhibit IC50 values in the low nanomolar range, indicating strong inhibitory effects on viral replication. For instance, derivatives have shown IC50 values as low as 130 nM against Zika virus protease (ZVpro) .

Antimicrobial Activity

Pyrazine derivatives have also been evaluated for their antimicrobial properties. Studies reveal that certain structural modifications enhance the antibacterial activity against various pathogens. The presence of electron-withdrawing groups, like chlorine and methoxy substituents in the aromatic ring, has been associated with increased potency against Gram-positive and Gram-negative bacteria.

Antitumor Activity

Research indicates that compounds with pyrazine scaffolds can exhibit antitumor effects. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural features. The following table summarizes key findings from SAR studies:

Compound ModificationObserved Effect on ActivityReference
Addition of chlorine at position 3Increased antiviral potency
Methoxy group at position 5Enhanced antibacterial activity
Ethoxy group at position 6Improved solubility and bioavailability

Case Studies

Several case studies highlight the efficacy of pyrazine derivatives in therapeutic contexts:

  • Zika Virus Inhibition : A study demonstrated that a related pyrazine compound significantly reduced Zika virus replication in cell cultures, correlating with its ability to inhibit ZVpro effectively .
  • Antibacterial Screening : In a screening assay against a panel of bacterial strains, derivatives showed promising results, particularly those modified with halogen substituents which enhanced binding affinity to bacterial targets .
  • Cancer Cell Apoptosis : Research on cancer cell lines revealed that certain pyrazine derivatives could trigger apoptotic pathways, suggesting potential use in cancer therapy .

Properties

CAS No.

1333222-40-4

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

2-(3-chloro-5-methoxyphenyl)-6-ethoxypyrazine

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13-8-15-7-12(16-13)9-4-10(14)6-11(5-9)17-2/h4-8H,3H2,1-2H3

InChI Key

BHQHQWIQAFSDES-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1)C2=CC(=CC(=C2)Cl)OC

Origin of Product

United States

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